Methyl 7-(4-(dimethylamino)benzamido)heptanoate
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Overview
Description
Methyl 7-(4-(dimethylamino)benzamido)heptanoate: is an organic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.39 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a benzamido moiety, which is further linked to a heptanoate ester chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-(dimethylamino)benzamido)heptanoate typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with a suitable amine to form the benzamido intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(4-(dimethylamino)benzamido)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino group or the ester moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-(4-(dimethylamino)benzamido)heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 7-(4-(dimethylamino)benzamido)heptanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido and ester moieties can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzamido moieties but lacks the heptanoate ester chain.
Methyl 4-(dimethylamino)benzoate: Similar structure but with a shorter ester chain.
N,N-Dimethyl-4-aminobenzamide: Contains the dimethylamino and benzamido groups but differs in the ester linkage
Uniqueness: Methyl 7-(4-(dimethylamino)benzamido)heptanoate is unique due to its extended heptanoate ester chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
Methyl 7-(4-(dimethylamino)benzamido)heptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amide Bond : The presence of an amide group contributes to its biological activity.
- Dimethylamino Group : This moiety is known to enhance solubility and bioavailability.
- Heptanoate Chain : The long aliphatic chain may influence membrane permeability and cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This suggests a potential application in treating hyperpigmentation disorders .
- Cellular Uptake : The dimethylamino group may facilitate better penetration through cellular membranes, enhancing the compound's efficacy .
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of similar compounds exhibit antimicrobial properties, potentially making this compound useful in combating bacterial infections.
- Anti-inflammatory Effects
- Cytotoxicity Against Cancer Cells
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of inflammatory markers | |
Cytotoxicity | Significant cytotoxic effects on cancer cells |
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Notably, the compound showed minimal toxicity to normal cells, highlighting its potential for selective targeting of cancerous cells.
Properties
IUPAC Name |
methyl 7-[[4-(dimethylamino)benzoyl]amino]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)15-11-9-14(10-12-15)17(21)18-13-7-5-4-6-8-16(20)22-3/h9-12H,4-8,13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJPZYLCXWVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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